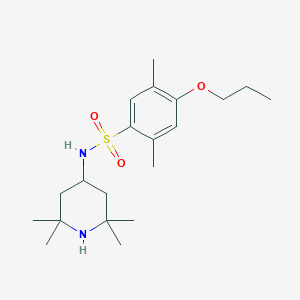
2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a piperidine ring, which is a common structural element in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density and polarity due to the presence of different functional groups .Chemical Reactions Analysis
The types of chemical reactions this compound might undergo would depend on its specific structure. For example, the benzenesulfonamide group might undergo substitution reactions, while the piperidine ring might participate in reactions like ring-opening or deprotonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors like polarity, molecular weight, and the presence of different functional groups would all play a role .Aplicaciones Científicas De Investigación
Structural Characterization and Hydrogen Bonding
Compounds closely related to this chemical, such as 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide and its analogues, have been studied for their structural properties, particularly focusing on hydrogen bonding and molecular arrangements. These studies contribute to understanding the chemical and physical properties of such compounds, which are significant for their applications in various fields, including materials science and drug design (Siddiqui et al., 2008).
Synthesis and Molecular Structure
Research on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, a compound structurally related to your chemical of interest, highlights the importance of synthesis methods and molecular structure analysis. Such studies are vital for developing new compounds with potential applications in pharmaceuticals and materials science (Rublova et al., 2017).
Inhibitors and Biological Evaluation
Substituted benzenesulfonamides, like the compound , have been investigated for their potential as inhibitors, particularly in biological contexts. For example, studies have explored their role as membrane-bound phospholipase A2 inhibitors, indicating potential therapeutic applications (Oinuma et al., 1991).
Antagonistic Properties
The development of compounds such as 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides, which exhibit potent antagonistic properties against specific receptors, is another area of interest. Such research is crucial for designing new drugs targeting specific biological pathways (Esteve et al., 2006).
Antioxidant and Enzyme Inhibitory Profile
Research on benzenesulfonamides incorporating certain structural motifs, such as triazine, has revealed antioxidant properties and enzyme inhibitory profiles. These findings are significant for developing treatments for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Mecanismo De Acción
Target of Action
The compound 2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is primarily associated with the protodeboronation of pinacol boronic esters . These esters are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a radical approach . This interaction leads to the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The process involves the removal of the boron moiety at the end of a sequence .
Biochemical Pathways
The affected pathway is the protodeboronation of alkyl boronic esters . This process is significant in the functionalizing deboronation of alkyl boronic esters . The downstream effects include various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have a significant impact on the bioavailability of the resulting products .
Result of Action
The compound’s action results in the formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Propiedades
IUPAC Name |
2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-8-9-25-17-10-15(3)18(11-14(17)2)26(23,24)21-16-12-19(4,5)22-20(6,7)13-16/h10-11,16,21-22H,8-9,12-13H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSZRDASPLOSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

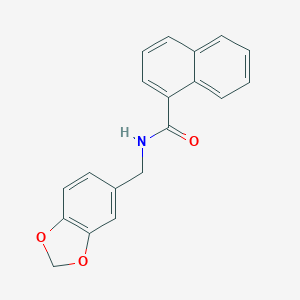
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)
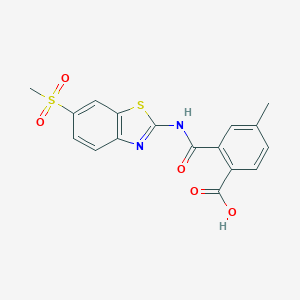
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)
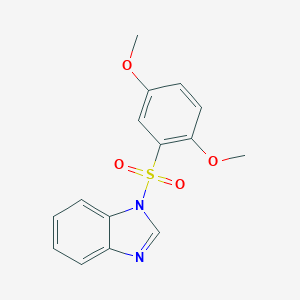
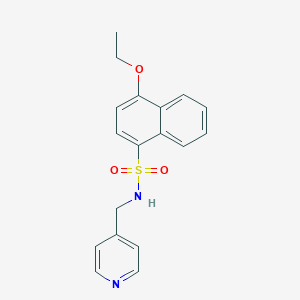
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B344890.png)
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B344895.png)


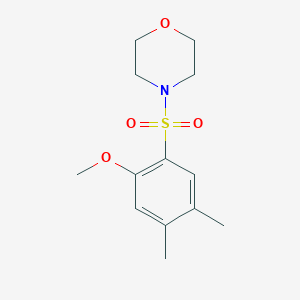
![N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B344904.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344905.png)
